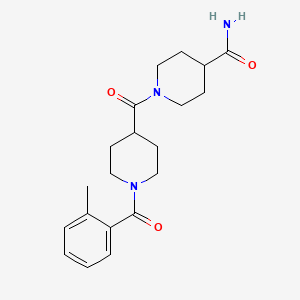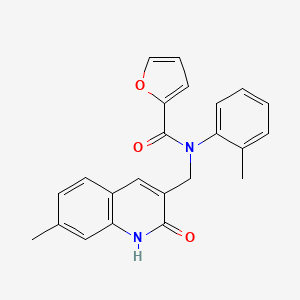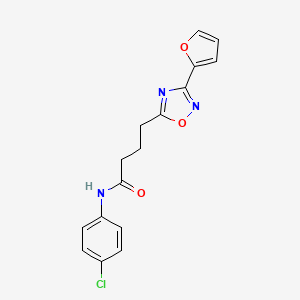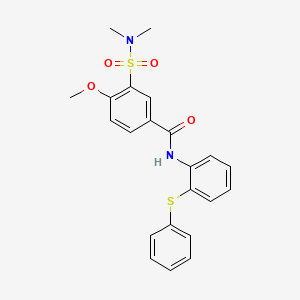
1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPDC is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide is not fully understood, but it is thought to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. These actions may contribute to the compound's ability to increase dopamine release and improve motor function in Parkinson's disease models.
Biochemical and Physiological Effects:
In addition to its effects on dopamine release and motor function, 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide has been shown to have a range of other biochemical and physiological effects. These include the modulation of calcium signaling, the inhibition of acetylcholinesterase activity, and the activation of protein kinase C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide in lab experiments is that it is a highly pure compound that can be synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide. One area of interest is its potential as a treatment for Parkinson's disease, as well as other disorders that involve dopamine dysfunction. Another possible direction is the investigation of its effects on calcium signaling and protein kinase C, which could have implications for a range of physiological processes. Additionally, the development of more specific and potent derivatives of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide could lead to new insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide involves the reaction of 2-methylbenzoyl chloride with piperidine-4-carboxylic acid, followed by the addition of piperidine-4-carbonyl chloride. The resulting compound is then purified through recrystallization to yield 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide in high purity.
Aplicaciones Científicas De Investigación
1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide has been used in a range of scientific studies, particularly in the field of neuroscience. One study investigated the effects of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide on the release of dopamine in the brain, finding that the compound was able to increase dopamine release in a dose-dependent manner. Another study examined the potential of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide as a treatment for Parkinson's disease, showing that the compound was able to improve motor function in animal models of the disease.
Propiedades
IUPAC Name |
1-[1-(2-methylbenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14-4-2-3-5-17(14)20(26)23-12-8-16(9-13-23)19(25)22-10-6-15(7-11-22)18(21)24/h2-5,15-16H,6-13H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFXYNPBHKIRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methylbenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)



![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)


![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)